molecular formula C10H10N2O2 B11801107 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)propiolic acid

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)propiolic acid

Cat. No.: B11801107
M. Wt: 190.20 g/mol
InChI Key: UULNEWKSQPPPSV-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)propiolic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a propiolic acid moiety attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)propiolic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

    Attachment of the Propiolic Acid Moiety: The propiolic acid moiety can be introduced through Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)propiolic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)propiolic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(5-cyclopropyl-2-methylpyrazol-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C10H10N2O2/c1-12-8(4-5-10(13)14)6-9(11-12)7-2-3-7/h6-7H,2-3H2,1H3,(H,13,14)

InChI Key

UULNEWKSQPPPSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C#CC(=O)O

Origin of Product

United States

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